8-Azaspiro[4.5]dec-2-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
904320-18-9 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
8-azaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C9H15N/c1-2-4-9(3-1)5-7-10-8-6-9/h1-2,10H,3-8H2 |
InChI Key |
XUOBFFPGZFFAIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC=CC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8 Azaspiro 4.5 Dec 2 Ene and Its Chemical Derivatives
Traditional and Evolution of Synthetic Routes to Spiro[4.5]decane Frameworks
The construction of the spiro[4.5]decane core, the carbocyclic analogue of the 8-azaspiro[4.5]decane system, has a rich history. Early methods often relied on multi-step sequences involving classical organic reactions. One of the foundational approaches involves the intramolecular alkylation of a pre-formed carbocyclic ring bearing a suitable tethered electrophile and nucleophile. For instance, the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, has been historically employed to create the spirocyclic carbon framework.
Another classical strategy involves the Diels-Alder reaction, where a diene-containing cyclopentane precursor reacts with a dienophile to construct the six-membered ring. Rearrangement reactions, such as the pinacol and Wagner-Meerwein rearrangements, have also been utilized to induce ring expansion of a cyclopentane derivative to form the spiro[4.5]decane skeleton.
Over time, these classical methods have evolved with the advent of new reagents and catalysts. For example, transition metal-catalyzed intramolecular cyclizations have offered milder and more efficient alternatives to harsh acidic or basic conditions. Ring-closing metathesis (RCM), a powerful tool for the formation of cyclic alkenes, has also been successfully applied to the synthesis of spiro[4.5]decane systems, particularly for the construction of the unsaturated five- or six-membered ring. The evolution of these synthetic routes has been driven by the pursuit of higher yields, improved stereoselectivity, and greater functional group tolerance, paving the way for the more advanced methodologies discussed in the following sections.
Contemporary and Environmentally Conscious Synthesis Strategies
The field of organic synthesis has witnessed a paradigm shift towards the development of more sustainable and efficient methodologies. This is reflected in the contemporary strategies employed for the synthesis of 8-azaspiro[4.5]dec-2-ene and its derivatives, which prioritize atom economy, energy efficiency, and the reduction of hazardous waste.
Microwave-Assisted Organic Synthesis of Azaspiro[4.5]decene Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. In the context of azaspiro[4.5]decene synthesis, microwave irradiation has been effectively utilized to drive key bond-forming steps.
For instance, the intramolecular cyclization of suitably functionalized precursors to form the piperidine or cyclopentene ring can be significantly expedited under microwave conditions. A notable application is in the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, where microwave irradiation dramatically reduced the reaction time for the formation of the spiroimidazolidinone system compared to conventional heating. mdpi.com Similarly, the synthesis of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives has been achieved in significantly shorter reaction times (minutes versus hours) and with higher yields using microwave assistance. researchgate.net
| Reaction | Heating Method | Reaction Time | Yield (%) | Reference |
| Formation of 1,4,8-triazaspiro[4.5]decan-2-one system | Conventional | Several hours | Lower | mdpi.com |
| Formation of 1,4,8-triazaspiro[4.5]decan-2-one system | Microwave | Minutes | Higher | mdpi.com |
| Synthesis of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives | Conventional | 6-7 hours | Lower | researchgate.net |
| Synthesis of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives | Microwave | 6 minutes | 20-30% higher | researchgate.net |
Multicomponent Reaction (MCR) Approaches for Spiro[4.5]decene Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. researchgate.net The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that has been applied to the synthesis of spiro[4.5]decane and azaspiro[4.5]decane scaffolds.
In a relevant example, a microwave-assisted multicomponent reaction of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide was used to construct a complex azaspiro system. researchgate.net The convergence and operational simplicity of MCRs make them highly attractive for the rapid generation of libraries of spirocyclic compounds for drug discovery.
Electrochemical Methods for Spirocyclization and Functionalization
Organic electrochemistry has gained renewed interest as a green and powerful tool for synthesis, often avoiding the need for harsh chemical oxidants or reductants. researchgate.net Electrochemical methods have been successfully applied to the dearomative spirocyclization of various precursors to yield azaspiro[4.5]di/trienones.
A notable example is the Cp2Fe-mediated electrochemical synthesis of a diverse array of phosphorylated azaspiro[4.5]di/trienones. beilstein-journals.org This method circumvents the need for external oxidants and high temperatures, proceeding with broad substrate scope and good diastereoselectivity. beilstein-journals.org The proposed mechanism involves a radical-initiated dearomative cyclization driven by ferrocenium cations. beilstein-journals.org Another electrochemical approach involves the dearomatizing spirocyclization of alkynes with dimethyl 2-benzylmalonates to prepare spiro[4.5]deca-trienones, using ferrocene as an electrocatalyst. mdpi.com
Metal-Catalyzed Cascade Cyclization in Azaspiro[4.5]decene Synthesis
Metal-catalyzed cascade reactions, where a single catalyst promotes multiple bond-forming events in a single pot, have proven to be a highly efficient strategy for the construction of complex molecular architectures from simple starting materials. Gold and palladium catalysts, in particular, have been extensively used in the synthesis of spiro[4.5]decane and azaspiro[4.5]decane frameworks.
Gold(I) catalysts have been shown to effectively catalyze the spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to provide a structurally diverse range of spirocyclic pyrrolidines and piperidines, including azaspiro[4.5]decadienone derivatives. researchgate.net The reaction proceeds through a cascade of 1,2- or 1,3-acyloxy migration, Nazarov cyclization, 6-endo-dig cyclization, and 1,5-acyl migration. researchgate.net Palladium catalysis has also been employed in the one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds from the reaction of unactivated yne-en-ynes with aryl halides.
| Catalyst | Reactants | Product | Reference |
| Gold(I) | 1-ene-4,9- and 3-ene-1,7-diyne esters | Azaspiro[4.5]decadienone derivatives | researchgate.net |
| Palladium(II) acetate/Triphenylphosphine | Unactivated yne-en-ynes and aryl halides | Diazaspiro[4.5]decane with exocyclic double bonds |
Tandem Reactions Featuring Tf2O-Promoted Amide Activation and Friedel-Crafts Ipso-Cyclization
Trifluoromethanesulfonic anhydride (Tf2O) is a powerful reagent for the activation of amides, converting them into highly electrophilic intermediates that can participate in a variety of transformations. A notable application in the synthesis of azaspiro compounds is a tandem reaction involving Tf2O-promoted amide activation followed by a Friedel-Crafts ipso-cyclization.
This methodology has been successfully employed for the synthesis of structurally novel 2-azaspiro[4.5]deca-1,6,9-trien-8-ones from N-(2-propyn-1-yl) amides and 1,3,5-trimethoxybenzenes. The reaction proceeds through the activation of the amide by Tf2O, which then undergoes an intramolecular Friedel-Crafts-type cyclization onto the electron-rich aromatic ring. This tandem approach provides a direct and efficient route to these complex spirocyclic systems.
Enantioselective and Diastereoselective Synthesis of Chiral Azaspiro[4.5]decane Moieties
The synthesis of 8-azaspiro[4.5]decane moieties with defined stereochemistry presents a significant synthetic challenge due to the presence of a sterically congested spirocyclic center. To address this, researchers have explored various asymmetric catalytic methods. A notable breakthrough in this area is the use of N-heterocyclic carbene (NHC) organocatalysis, which has proven to be a powerful tool for the construction of chiral heterocycles.
A highly effective method for the enantioselective synthesis of functionalized 8-azaspiro[4.5]decanes involves an NHC-catalyzed [5+1] annulation reaction. researchgate.net This strategy utilizes the reaction of α,β-γ,δ-unsaturated aldehydes with 3-aminomaleimides to construct the spirocyclic system. The reaction proceeds under mild conditions and demonstrates broad substrate compatibility, affording the desired azaspiro[4.5]decane products in good yields, often up to 85%, and with excellent enantioselectivities, reaching up to 99% enantiomeric excess (ee). researchgate.net
The success of this methodology hinges on the design of the chiral NHC catalyst, which effectively controls the stereochemical outcome of the cycloaddition. The catalyst facilitates the formation of a key intermediate that directs the approach of the 3-aminomaleimide, leading to the preferential formation of one enantiomer of the spirocyclic product.
The scope of this NHC-catalyzed annulation has been explored with a variety of substituted α,β-γ,δ-unsaturated aldehydes and N-substituted 3-aminomaleimides. The electronic and steric properties of the substituents on both reaction partners can influence the efficiency and stereoselectivity of the reaction. Detailed research findings have shown that a range of functional groups are tolerated, allowing for the synthesis of a diverse library of chiral 8-azaspiro[4.5]decane derivatives.
Below is a data table summarizing the results from a study on the NHC-catalyzed enantioselective synthesis of 8-azaspiro[4.5]decane derivatives, highlighting the scope of the reaction with respect to the aldehyde component.
| Entry | R¹ Substituent on Aldehyde | Product | Yield (%) | ee (%) |
| 1 | H | 3a | 82 | 98 |
| 2 | 4-F | 3b | 85 | 99 |
| 3 | 4-Cl | 3c | 81 | 97 |
| 4 | 4-Br | 3d | 78 | 96 |
| 5 | 4-Me | 3e | 75 | 95 |
| 6 | 3-Me | 3f | 72 | 94 |
| 7 | 2-Me | 3g | 70 | 93 |
| 8 | 4-OMe | 3h | 78 | 97 |
Reaction conditions: α,β-γ,δ-unsaturated aldehyde (0.1 mmol), 3-aminomaleimide (0.12 mmol), NHC catalyst (10 mol%), base (0.12 mmol), solvent, room temperature, 24 h. Yields are for the isolated product. Enantiomeric excess (ee) was determined by chiral HPLC analysis.
While the primary focus of this methodology has been on achieving high enantioselectivity, the formation of diastereomers is also a critical aspect when the substrates possess pre-existing stereocenters or when multiple new stereocenters are formed during the reaction. The development of diastereoselective variants of this and other synthetic routes to chiral 8-azaspiro[4.5]decane moieties is an ongoing area of research. The ability to selectively generate a single diastereomer from a pool of possibilities is crucial for the synthesis of complex natural products and therapeutic agents.
Future work in this field will likely focus on expanding the catalyst portfolio to achieve even greater control over both enantioselectivity and diastereoselectivity, as well as exploring new reaction pathways to access an even broader range of structurally diverse 8-azaspiro[4.5]decane derivatives.
Chemical Modification and Derivatization Strategies of 8 Azaspiro 4.5 Dec 2 Ene
Functionalization at Nitrogen and Carbon Centers of the Spirocyclic Ring
The ability to selectively modify the 8-azaspiro[4.5]decane scaffold at its nitrogen and carbon atoms is fundamental to the development of new derivatives with tailored properties. The nitrogen at the 8-position, being a secondary amine in the parent structure, is a prime site for N-alkylation and N-acylation reactions. These modifications are crucial for introducing a wide range of substituents that can influence the molecule's polarity, basicity, and ability to interact with biological targets. For instance, the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione highlights a facile pathway to N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones. mdpi.com While direct alkylation of the hydantoin (B18101) ring is challenging without protecting the N-3 nitrogen, this method provides an effective three-step synthesis. mdpi.com
Functionalization of the carbon centers within the spirocyclic rings allows for the introduction of various functional groups, leading to significant changes in the molecule's shape and electronic properties. The synthesis of 1-substituted 2-azaspiro[4.5]deca-6,9-diene-8-ones and 2-azaspiro[4.5]deca-1,6,9-trien-8-ones through a three-component condensation reaction demonstrates the versatility of modifying the carbocyclic portion of the spiro system. researchgate.netdntb.gov.ua This approach allows for the introduction of substituents at the 1-position, expanding the chemical space of these compounds. researchgate.net
Synthesis and Exploration of Diverse Azaspiro[4.5]decane Analogues
The exploration of diverse analogues of 8-azaspiro[4.5]decane, where one or more carbon or nitrogen atoms are replaced by other heteroatoms, has led to the discovery of compounds with a broad spectrum of biological activities.
Novel Substituted 1,2,4,8-Tetraazaspiro[4.5]dec-2-ene Derivatives
The introduction of multiple nitrogen atoms into the spirocyclic framework leads to the formation of tetraazaspiro compounds with unique chemical properties. A notable example is the microwave-assisted multicomponent reaction for the synthesis of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives. nih.gov This method, which utilizes 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide, offers significant advantages over conventional heating methods, including shorter reaction times and higher yields. nih.gov The resulting compounds have been investigated for their potential as antibacterial and antimycobacterial agents. nih.gov
Synthesis and Reactivity of 1-Oxa-8-azaspiro[4.5]decane and Analogous Oxa-Spiro Systems
The replacement of a carbon atom with an oxygen atom in the spirocyclic system gives rise to oxa-azaspiro compounds. A series of 1-oxa-8-azaspiro[4.5]decane derivatives have been designed and synthesized as selective σ1 receptor ligands. nih.gov These compounds exhibited nanomolar affinity for σ1 receptors with moderate selectivity over σ2 receptors. nih.gov Further research in this area has led to the development of radiolabeled ligands for potential use in positron emission tomography (PET) imaging. nih.gov
Research on 1-Thia-4-azaspiro[4.5]decane Derivatives
The incorporation of a sulfur atom into the spirocyclic framework has been explored for its potential to yield compounds with anticancer properties. New 1-thia-4-azaspiro[4.5]decane derivatives have been synthesized through a one-pot three-component reaction involving ketones, aromatic amines, and mercaptoacetic acid. nih.govnih.gov These compounds, along with their derived thiazolopyrimidine and 1,3,4-thiadiazole (B1197879) thioglycosides, have been evaluated for their anticancer activity against various human cancer cell lines, with several compounds showing moderate to high inhibitory activities. nih.govnih.gov
Synthesis and Transformations of 2-Azaspiro[4.5]deca-6,9-dien-8-ones and Related Trienones
The synthesis of 2-azaspiro[4.5]deca-6,9-dien-8-ones and related trienones has been achieved through a three-component condensation of trimethoxybenzenes with isobutyric aldehyde and nitriles in the presence of sulfuric acid. researchgate.netdntb.gov.ua These reactions can yield either the dien-8-ones or the trien-8-ones depending on the nitrile used. researchgate.netdntb.gov.ua These compounds have attracted research interest due to their potential biological activity. researchgate.net
Design and Synthesis of Dioxa-Azaspiro[4.5]decyl Conjugates
The introduction of two oxygen atoms into the spirocyclic system has led to the development of dioxa-azaspiro[4.5]decane derivatives. For example, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane has been synthesized and evaluated as a σ1 receptor ligand with low lipophilicity. nih.gov This compound demonstrated high affinity and selectivity for σ1 receptors and has been investigated as a potential tumor imaging agent using PET. nih.gov The synthesis of such conjugates often involves the alkylation of the nitrogen atom of the 1,4-dioxa-8-azaspiro[4.5]decane core.
Computational Chemistry and Theoretical Modeling of 8 Azaspiro 4.5 Dec 2 Ene Systems
Quantum Mechanical Studies: Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory, Frontier Molecular Orbital Analysis)
Quantum mechanical methods are pivotal in elucidating the electronic structure and predicting the reactivity of 8-azaspiro[4.5]dec-2-ene systems. Density Functional Theory (DFT) is a commonly employed method for these investigations. For instance, calculations at the B3LYP/6-31G(d) level of theory have been used to determine molecular geometries and electronic descriptors for derivatives of 1-azaspiro[4.5]dec-3-ene-2,8-dione. acs.org Such studies provide information on total energy, charge distribution, and frontier molecular orbital (FMO) energies, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. These quantum chemical parameters are valuable in understanding the interactions of this compound derivatives with biological targets.
Table 1: Representative Quantum Chemical Descriptors for Spirocyclic Systems
| Descriptor | Description | Typical Application |
| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Stability assessment |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Predicts susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Predicts susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicator of chemical reactivity and stability. |
| Mulliken Charges | Distribution of electron density among the atoms in a molecule. | Understanding electrostatic interactions. |
This table is illustrative and based on general principles of quantum chemical calculations applied to similar heterocyclic systems.
Molecular Docking Investigations: Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking studies are crucial for understanding their interactions with protein targets. These studies can reveal key binding modes and intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the biological activity of these compounds.
For example, derivatives of the related 2,8-diazaspiro[4.5]decan-1-one scaffold have been investigated as potential inhibitors of Janus kinases (TYK2/JAK1), and molecular docking has been used to elucidate their binding within the active site of these enzymes. researchgate.net Similarly, spirocyclic ligands have been developed for sigma-1 receptors, and their high affinity is explained by the interaction of specific moieties with hydrophobic pockets within the receptor protein. nih.gov These studies underscore the importance of molecular docking in rational drug design involving spirocyclic systems.
Quantitative Structure-Activity Relationship (QSAR) Derivations for Biological Potency
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are developed by correlating physicochemical or structural descriptors of the molecules with their observed biological potency.
For a series of 4-phenyl-acyl-substituted 3-(2,5-dimethylphenyl)-4-hydroxy-1-azaspiro[4.5]dec-3-ene-2,8-dione derivatives, QSAR studies have been performed using quantum-chemical and physicochemical parameters as independent variables and insecticidal activity as the dependent variable. acs.org The results showed a strong correlation between these parameters and the observed bioactivity, highlighting the predictive power of QSAR models. acs.org The development of statistically significant 3D-QSAR models can provide crucial structural insights into the activity of compounds. researchgate.net Such models are invaluable for predicting the biological potency of new, unsynthesized this compound derivatives and for guiding the optimization of lead compounds.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties and Pharmacophore Mapping
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, as poor pharmacokinetic profiles are a major cause of clinical trial failures. uniroma1.it In silico methods offer a rapid and cost-effective way to predict these properties for novel compounds. mdpi.com For derivatives of 2-aminothiazol-4(5H)-one with spiro systems, in silico ADME analysis has shown favorable absorption, distribution, metabolism, and excretion parameters for many of the tested compounds. nih.gov
Pharmacophore mapping is another essential computational tool that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. ijpsonline.com A pharmacophore model for a series of active compounds can be used as a 3D query to screen virtual libraries for new molecules with the potential for similar biological activity. For spirocyclic ligands targeting the σ1 receptor, a common pharmacophoric feature is a basic amino group surrounded by hydrophobic structural elements. nih.gov The development of such models for this compound systems can significantly accelerate the discovery of new bioactive compounds. mdpi.com
Table 2: Key In Silico ADME Parameters
| Parameter | Description | Importance |
| Aqueous Solubility | The maximum concentration of a compound that can dissolve in water. | Affects absorption and distribution. |
| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the blood-brain barrier. | Crucial for CNS-acting drugs. |
| CYP450 Inhibition | The potential of a compound to inhibit cytochrome P450 enzymes. | Predicts potential for drug-drug interactions. |
| Human Intestinal Absorption (HIA) | The extent to which a compound is absorbed from the human intestine. | A key factor in oral bioavailability. |
| Plasma Protein Binding (PPB) | The degree to which a compound binds to proteins in the blood plasma. | Affects the free concentration of the drug available to act. |
This table represents common ADME parameters predicted using in silico tools.
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure of a molecule, including its conformation and stereochemistry, plays a crucial role in its biological activity. Conformational analysis of this compound systems is important for understanding their flexibility and the range of shapes they can adopt. The spirocyclic nature of this scaffold introduces a degree of rigidity, which can be advantageous for binding to a specific protein target.
Stereochemistry is also a critical consideration, as different stereoisomers of a chiral molecule can exhibit significantly different biological activities and pharmacokinetic profiles. The asymmetric nature of molecules due to a chiral spiro carbon is an important criterion for their biological activities. mdpi.com For example, in a series of 1-oxa-8-azaspiro[4.5]decanes, the M1 muscarinic agonist activity was found to reside preferentially in the (-)-isomers. nih.gov X-ray crystallography can be used to determine the absolute configuration of these chiral molecules. nih.gov Computational methods can be employed to predict the relative stabilities of different stereoisomers and to study their interactions with chiral biological macromolecules.
Spectroscopic and Crystallographic Techniques for Structural Elucidation of 8 Azaspiro 4.5 Dec 2 Ene Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 8-azaspiro[4.5]dec-2-ene derivatives. While specific data for the parent this compound is not extensively reported, analysis of closely related azaspiro[4.5]decane structures provides a clear indication of the expected spectral features.
¹H NMR spectroscopy provides information on the chemical environment of protons. In a hypothetical N-substituted this compound derivative, the protons on the cyclohexyl ring would typically appear as complex multiplets in the upfield region (δ 1.5-3.0 ppm). The protons of the pyrrolidine (B122466) ring would also resonate in this region, with those adjacent to the nitrogen atom being shifted downfield. The key distinguishing feature of the "dec-2-ene" moiety would be the appearance of olefinic proton signals in the downfield region (typically δ 5.5-6.5 ppm), with their coupling constants providing insights into the stereochemistry of the double bond.
¹³C NMR spectroscopy is crucial for identifying all carbon atoms in the molecule. The spiro carbon atom is a characteristic feature, typically resonating in the δ 60-70 ppm range. The olefinic carbons of the C2=C3 double bond would be expected to appear in the δ 120-140 ppm region. The remaining sp³ hybridized carbons of the cyclohexyl and pyrrolidinyl rings would be found in the upfield region of the spectrum.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for an Azaspiro[4.5]decane Analog
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| CH₃ | 2.73 (s, 3H) | 23.1 |
| C₆, C₁₀ | 1.93 (td, 2H), 1.70-1.75 (m, 2H) | 30.1 |
| C₇, C₉ | 2.18 (qd, 2H), 1.70-1.75 (m, 2H) | 28.5 |
| C₈ | 2.57 (tt, 1H) | 41.5 |
| C₅ (spiro) | - | 61.6 |
| C₂'=O | - | 155.1 |
| C₄'=O | - | 177.3 |
| Data adapted from a study on 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione for illustrative purposes. mdpi.com |
High-Resolution Mass Spectrometry (HRMS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Applications
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound derivatives with high accuracy. By providing a highly precise mass measurement, HRMS allows for the unambiguous determination of the molecular formula. This is a critical step in the characterization of novel compounds. For example, the HRMS data for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione was reported as m/z calculated for C₁₅H₁₈N₂O₂ [M - H]⁺ 257.1285, with the obtained value being 257.1287, confirming its elemental composition. mdpi.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, while less commonly used for small molecules like this compound derivatives compared to techniques like electrospray ionization (ESI), can be valuable for the analysis of polymers or conjugates of these spirocyclic compounds. Its ability to analyze large molecules with minimal fragmentation would be advantageous in such cases.
The fragmentation patterns observed in mass spectrometry can also provide valuable structural information. The cleavage of the bonds adjacent to the spirocenter and the fragmentation of the substituent groups can help to confirm the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For an this compound derivative, the IR spectrum would exhibit characteristic absorption bands. A key feature would be the C=C stretching vibration of the double bond, typically appearing in the 1640-1680 cm⁻¹ region. If the nitrogen atom is part of a secondary amine (N-H), a characteristic stretching vibration would be observed around 3300-3500 cm⁻¹. Carbonyl groups (C=O) in derivatives such as amides or ketones would show strong absorptions in the 1650-1750 cm⁻¹ range. The C-H stretching vibrations of the sp³ and sp² hybridized carbons would appear around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively.
Interactive Data Table: Typical IR Absorption Frequencies for an Azaspiro[4.5]decane Derivative
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| N-H (amide) | Stretch | 3143.9 |
| C-H (sp²) | Stretch | 2923.6 |
| C-H (sp³) | Stretch | 2856.1 |
| C=O (amide) | Stretch | 1764.6, 1707.5 |
| C=C (aromatic) | Stretch | 1459.5, 1406.5 |
| C-N | Stretch | 1118.9 |
| Data adapted from a study on 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione for illustrative purposes. mdpi.com |
Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation
Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound derivatives, which possess a chiral spirocenter, X-ray crystallography is invaluable for unambiguously assigning the R/S configuration.
The analysis of the crystal structure reveals the preferred conformation of the cyclohexyl and pyrrolidinyl rings. For instance, the cyclohexane (B81311) ring can adopt chair, boat, or twist-boat conformations, and X-ray diffraction can pinpoint the exact conformation in the solid state. This information is crucial for understanding the molecule's shape and how it might interact with biological targets. Studies on related oxaspirocyclic compounds have successfully used this technique to determine their detailed molecular structures, including bond lengths and angles. nih.gov
Interactive Data Table: Illustrative Crystallographic Data for a Spirocyclic Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.2554(13) |
| b (Å) | 14.605(3) |
| c (Å) | 16.265(3) |
| β (°) | 95.97(3) |
| Volume (ų) | 1477.9(5) |
| Data adapted from a study on 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione for illustrative purposes. nih.gov |
Chromatographic Separation and Analysis Methods
A variety of chromatographic techniques are essential for the purification and analysis of this compound derivatives.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of these compounds. By selecting appropriate stationary phases (e.g., C18 for reversed-phase) and mobile phases, isomeric mixtures can be resolved, and the purity of synthesized compounds can be assessed.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is extremely powerful for identifying and quantifying components in complex mixtures, as it provides both retention time and mass-to-charge ratio information for each component.
Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to conventional HPLC, making it suitable for high-throughput screening and analysis of complex reaction mixtures.
Supercritical Fluid Chromatography (SFC) is an alternative to HPLC, particularly for the separation of chiral compounds. It often provides faster separations and uses less organic solvent.
These chromatographic methods are not only crucial for isolating pure this compound derivatives for further spectroscopic and biological studies but are also used in quantitative analysis to determine the concentration of these compounds in various matrices.
Mechanistic and Target Oriented Biological Activity Research of 8 Azaspiro 4.5 Dec 2 Ene Compounds
Elucidation of Molecular Mechanisms of Action and Specific Biological Targets
Enzymatic Inhibition Studies (e.g., Fatty Acid Amide Hydrolase (FAAH), Matrix Metalloproteinases (MMPs), SHP2)
Derivatives of the 8-azaspiro[4.5]decane scaffold have demonstrated inhibitory activity against several key enzymes implicated in human disease.
Fatty Acid Amide Hydrolase (FAAH): The 1-oxa-8-azaspiro[4.5]decane core has been identified as a promising scaffold for the development of FAAH inhibitors. FAAH is a serine hydrolase responsible for the degradation of endocannabinoids, making it an attractive target for pain and inflammation. Research has led to the identification of lead compounds with significant potency, paving the way for further optimization.
Matrix Metalloproteinases (MMPs): Currently, there is a lack of specific research data on the inhibition of MMPs by compounds containing the 8-azaspiro[4.5]dec-2-ene or related 8-azaspiro[4.5]decane core in the public domain. MMPs are a family of zinc-dependent endopeptidases crucial for extracellular matrix remodeling, and their dysregulation is linked to various pathologies, including cancer and arthritis. The exploration of this compound derivatives as potential MMP inhibitors remains an open area for future investigation.
SHP2: A potent allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase involved in cell signaling and cancer progression, has been developed based on a 2-oxa-8-azaspiro[4.5]decan-8-yl moiety. The compound, 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4(3H)-one, demonstrated significant inhibitory activity. Structural studies have provided insights into its binding to the allosteric pocket of SHP2, offering a guide for the design of future inhibitors.
Table 1: Enzymatic Inhibition by 8-Azaspiro[4.5]decane Derivatives
| Enzyme Target | Compound Scaffold | Key Findings |
|---|---|---|
| FAAH | 1-oxa-8-azaspiro[4.5]decane | Identification of lead compounds with potent inhibitory activity. |
| MMPs | This compound | No specific research data available. |
| SHP2 | 2-oxa-8-azaspiro[4.5]decan-8-yl | A potent allosteric inhibitor was identified and structurally characterized. |
Interference with Microbial Processes (e.g., DNA Gyrase Inhibition in Antibacterial Action)
The this compound scaffold has been incorporated into molecules designed to interfere with essential microbial processes. A series of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives have been synthesized and evaluated for their antibacterial potential. In silico molecular docking studies have shown that these compounds can interact with the active site of Escherichia coli DNA gyrase, a type II topoisomerase that is a well-established target for antibacterial drugs. This interaction suggests a potential mechanism for their observed antibacterial activity.
Modulation of Cellular Pathways (e.g., Tubulin Polymerization, RAS Pathway)
Tubulin Polymerization: As of now, there is no available scientific literature detailing the effects of this compound derivatives on tubulin polymerization. Tubulin is a critical protein involved in microtubule formation and is a key target for anticancer agents. The potential of this chemical scaffold to modulate microtubule dynamics is yet to be explored.
RAS Pathway: Similarly, research into the modulation of the RAS pathway by compounds containing the this compound core is currently absent from published studies. The RAS signaling pathway is a central regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers. Investigating the interaction of this compound derivatives with components of the RAS pathway could be a valuable direction for future cancer research.
Receptor Antagonism (e.g., Acetylcholine (B1216132) Antagonistic Activity)
While the broader class of 8-azaspiro[4.5]decane derivatives has been investigated for their interaction with acetylcholine receptors, the focus has primarily been on agonist activity. For instance, certain 1-oxa-8-azaspiro[4.5]decanes have been developed as M1 muscarinic agonists for the potential treatment of Alzheimer's disease. There is currently a lack of specific research demonstrating acetylcholine antagonistic activity for compounds with the this compound scaffold.
Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity
Structure-activity relationship (SAR) studies on 8-azaspiro[4.5]decane derivatives have provided valuable insights for optimizing their biological activity. For FAAH inhibitors with a 1-oxa-8-azaspiro[4.5]decane core, modifications to the substituents on the spirocyclic ring have been shown to significantly impact potency.
In the case of the SHP2 allosteric inhibitor, SAR studies revealed that the stereochemistry and the nature of the substituents on the 2-oxa-8-azaspiro[4.5]decane ring are crucial for potent inhibition. A comparison between the active compound and its less active analogue highlighted the importance of specific polar contacts within the allosteric binding pocket.
For the 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives targeting DNA gyrase, SAR studies have indicated that different aromatic aldehyde-derived Schiff bases at the 3-amino position influence the antibacterial and antimycobacterial activities.
Preclinical In Vitro and In Silico Bioactivity Assessments
The preclinical evaluation of 8-azaspiro[4.5]decane derivatives has utilized a combination of in vitro and in silico methods to assess their bioactivity.
In Vitro Assessments:
Enzyme Assays: The inhibitory potency of compounds against FAAH and SHP2 has been determined using enzymatic assays, providing IC50 values and insights into the mechanism of inhibition.
Antibacterial Assays: The antibacterial and antimycobacterial activities of the 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives were evaluated in vitro against various bacterial strains.
In Silico Assessments:
Molecular Docking: Docking studies have been instrumental in predicting the binding modes of 8-azaspiro[4.5]decane derivatives with their respective biological targets, such as the allosteric site of SHP2 and the active site of E. coli DNA gyrase. These computational models help to rationalize the observed SAR and guide the design of more potent analogues.
ADME Predictions: In silico ADME (Absorption, Distribution, Metabolism, and Excretion) analyses have been employed to predict the drug-like properties of these compounds, assessing parameters such as solubility, cell permeability, and potential for oral bioavailability.
Table 2: Preclinical Bioactivity Assessment of 8-Azaspiro[4.5]decane Derivatives
| Biological Target | Assessment Method | Key Findings |
|---|---|---|
| FAAH | In vitro enzyme assay | Identified potent inhibitors with spirocyclic cores. |
| SHP2 | In vitro enzyme assay, X-ray crystallography | Characterized a potent allosteric inhibitor and its binding mode. |
| DNA Gyrase | In vitro antibacterial assays, In silico molecular docking | Showed promising antibacterial activity and predicted binding to the target enzyme. |
Interdisciplinary Applications and Future Research Trajectories of 8 Azaspiro 4.5 Dec 2 Ene and Its Analogues
Application in Advanced Materials Science (e.g., Hybrid Photopolymer Materials)
The spirocyclic nature of 8-azaspiro[4.5]decane derivatives imparts unique conformational properties that are being harnessed in the development of advanced materials. Their rigid structure can influence the macroscopic properties of polymers and other materials, leading to enhanced thermal stability, and specific optical or electronic characteristics. Spiro heterocycles, in general, are gaining attention in materials science for their potential in creating organic semiconductors, light-emitting diodes, and liquid crystals. nih.gov
One notable application lies in the field of hybrid photopolymer materials. For instance, a transparent hybrid photopolymer has been synthesized using (8-Acryloyl-1,4-dithia-8-azaspiro[4.5]decan-2-yl)methyl acrylate, an analogue of 8-azaspiro[4.5]dec-2-ene. This material demonstrates the potential of incorporating the azaspiro[4.5]decane scaffold into polymer backbones to create materials with tailored optical and thermomechanical properties suitable for recording microstructures.
Furthermore, research into spiro[indoline-pyrido-pyrimidine] derivatives has revealed their promising photochromic and thermochromic properties. nih.govresearchgate.net These molecules can undergo reversible structural changes upon exposure to light or heat, resulting in a change in color. This characteristic makes them ideal candidates for applications in optical and thermal sensing, as well as in the development of "smart" materials that respond to environmental stimuli. The unique electronic and structural properties of these spiro heterocycles position them as promising components in the design of novel functional materials. nih.gov
| Analogue/Derivative Class | Material Type | Potential Application | Key Properties |
|---|---|---|---|
| (8-Acryloyl-1,4-dithia-8-azaspiro[4.5]decan-2-yl)methyl acrylate | Hybrid Photopolymer | Microstructure Recording | Transparency, Specific Optical and Thermomechanical Properties |
| Spiro[indoline-pyrido-pyrimidine] Derivatives | Photochromic/Thermochromic Materials | Optical and Thermal Sensing | Reversible Color Change with Light/Heat |
| General Spiro Heterocycles | Organic Electronics | Organic Semiconductors, LEDs | Unique Electronic and Structural Properties |
Strategic Use as Key Intermediates in Complex Organic Synthesis
The 8-azaspiro[4.5]decane skeleton is a recurring motif in a number of biologically active natural products and complex pharmaceutical agents. researchgate.net Consequently, the development of synthetic routes to this core structure and its derivatives is of significant interest to organic chemists. The rigidity of the spirocyclic system provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for achieving specific biological activities. mdpi.com
The synthesis of structurally novel 2-azaspiro[4.5]deca-1,6,9-trien-8-ones from N-(2-propyn-1-yl) amides highlights the utility of the azaspiro[4.5]decane framework in constructing complex polycyclic systems. acs.org This tandem synthesis demonstrates how the strategic incorporation of the spiro center can facilitate the formation of intricate molecular architectures.
Moreover, the azaspiro[4.4]nonane skeleton, a close relative of the azaspiro[4.5]decane system, is a key structural element in several bioactive natural products. researchgate.net Synthetic strategies targeting these scaffolds are often modular, allowing for the introduction of various substituents to explore structure-activity relationships. The development of novel synthetic methodologies, such as the synthesis of azaspiro[3.4]octanes as multifunctional modules, further underscores the importance of these spirocycles in drug discovery. nih.gov
| Analogue/Intermediate | Synthetic Target | Significance |
|---|---|---|
| 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones | Complex Polycyclic Systems | Demonstrates utility in tandem reactions for building molecular complexity. acs.org |
| Azaspiro[4.4]nonanes | Bioactive Natural Products | Serves as a key structural motif in various natural products. researchgate.net |
| Azaspiro[3.4]octanes | Drug Discovery Modules | Acts as multifunctional building blocks for creating novel pharmaceutical agents. nih.gov |
Emerging Research Areas and Potential Novel Applications
The exploration of 8-azaspiro[4.5]decane and its analogues is continually expanding into new and exciting areas of research, particularly in medicinal chemistry and chemical biology. The unique structural features of this scaffold make it an attractive starting point for the design of novel therapeutic agents and molecular probes.
A significant emerging application is in the development of radioligands for medical imaging. For example, 18F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as potential imaging agents for sigma-1 receptors, which are implicated in a variety of neurological disorders and cancers. nih.govnih.gov These radiotracers have shown promise for use in positron emission tomography (PET) to visualize tumors. nih.gov
Furthermore, the versatility of the azaspiro[4.5]decane core is being leveraged in the search for treatments for neurodegenerative diseases. Novel multitarget-directed triazinoindole derivatives, which incorporate a spirocyclic moiety, are being investigated as potential anti-Alzheimer's agents. acs.org The rigid spiro framework helps to orient the pharmacophoric groups in a precise manner to interact with multiple biological targets simultaneously.
The development of more efficient and sustainable synthetic methods, such as the use of flow chemistry, is also a burgeoning research area. acs.org This technology can facilitate the rapid synthesis and optimization of libraries of azaspiro[4.5]decane analogues for high-throughput screening in drug discovery programs.
| Research Area | Specific Application | Potential Impact |
|---|---|---|
| Medical Imaging | Sigma-1 Receptor Radioligands for PET | Improved diagnosis and monitoring of cancers and neurological disorders. nih.govnih.gov |
| Neuropharmacology | Anti-Alzheimer's Agents | Development of new therapeutic strategies for neurodegenerative diseases. acs.org |
| Synthetic Methodology | Flow Chemistry Synthesis | Accelerated discovery and development of new drugs based on the azaspiro scaffold. acs.org |
| Drug Discovery | Multifunctional Modules | Creation of diverse chemical libraries for identifying novel bioactive compounds. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
